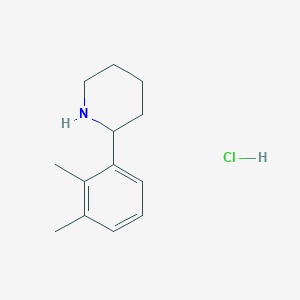

2-(2,3-Dimethylphenyl)piperidine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. According to PubChem database records, the compound is officially designated as this compound, reflecting its structural composition of a piperidine ring substituted at the 2-position with a 2,3-dimethylphenyl group, combined with a hydrochloride counterion. The parent base compound, 2-(2,3-dimethylphenyl)piperidine, carries the Chemical Abstracts Service registry number 101017-73-6 and exhibits the molecular formula C₁₃H₁₉N.

The hydrochloride salt derivative possesses distinct identification parameters that distinguish it from related isomers and analogs. The compound's PubChem Compound Identifier is 54595629, while the parent compound without the hydrochloride salt is catalogued as CID 54595630. The systematic naming convention accurately reflects the spatial arrangement of substituents, with the 2,3-dimethyl substitution pattern on the phenyl ring representing a critical structural feature that influences the compound's overall molecular geometry and physicochemical properties.

Alternative nomenclature systems recognize this compound through various synonymous designations, including its InChI identifier and simplified molecular-input line-entry system representation. The comprehensive cataloguing of these identifiers ensures precise communication within the scientific community and facilitates accurate database searches across multiple chemical information platforms.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | 2-(2,3-dimethylphenyl)piperidine;hydrochloride |

| Molecular Formula | C₁₃H₂₀ClN |

| Molecular Weight | 225.76 g/mol |

| PubChem CID | 54595629 |

| Parent Compound CID | 54595630 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the conformational preferences of the piperidine ring and the spatial orientation of the substituted phenyl group. Detailed conformational analysis reveals that piperidine rings typically adopt chair conformations to minimize steric strain and optimize orbital overlap. In this specific compound, the chair conformation places the 2,3-dimethylphenyl substituent in either an equatorial or axial position, with the equatorial orientation generally favored due to reduced steric interactions.

Spectroscopic evidence from nuclear magnetic resonance studies of related piperidine derivatives demonstrates that substituents at the 2-position exhibit distinct conformational preferences based on their size and electronic properties. The 2,3-dimethylphenyl group, with its bulky aromatic system and additional methyl substituents, shows a strong preference for equatorial positioning to avoid unfavorable axial-axial interactions with hydrogen atoms on the piperidine ring. This conformational preference is consistent with observations in similar 2-arylpiperidine systems where bulky aromatic substituents predominantly occupy equatorial positions.

The presence of the two methyl groups at the 2 and 3 positions of the phenyl ring introduces additional conformational complexity through potential rotational barriers around the carbon-carbon bond connecting the piperidine and aromatic systems. Molecular mechanics calculations suggest that the preferred rotational conformation minimizes steric clashes between the ortho-methyl groups and the piperidine ring hydrogen atoms. The chair conformation of the piperidine ring remains stable across different rotational states of the phenyl substituent, with coupling constant analysis supporting the predominant chair geometry.

Temperature-dependent nuclear magnetic resonance studies of related N-formyl piperidine derivatives indicate that conformational interconversion barriers are typically moderate, allowing for dynamic equilibrium between different conformers at room temperature. However, the specific substitution pattern in 2-(2,3-dimethylphenyl)piperidine may result in higher barriers due to increased steric hindrance from the dimethyl substitution.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of this compound. While specific crystallographic data for this exact compound was not directly available in the search results, related piperidine derivatives have been extensively characterized using single-crystal X-ray diffraction techniques. These studies establish fundamental principles for understanding the crystallographic behavior of substituted piperidines.

Crystallographic investigations of similar piperidine compounds reveal that the piperidine ring consistently adopts a chair conformation in the solid state, with the aromatic substituent occupying an equatorial position to minimize crystal packing strain. The chair conformation is characterized by specific dihedral angles between the ring atoms, typically ranging from 50 to 60 degrees for optimal geometry. The least-squares basal plane of the piperidine ring in related structures forms significant dihedral angles with attached aromatic rings, often exceeding 70 degrees.

The crystallographic space group and unit cell parameters for related dimethylphenyl-substituted compounds provide insight into intermolecular interactions in the crystal lattice. Hydrogen bonding patterns, particularly involving the nitrogen atom of the piperidine ring and the chloride counterion in hydrochloride salts, significantly influence crystal packing arrangements. These interactions typically manifest as N-H⋯Cl hydrogen bonds that stabilize the crystal structure and contribute to the compound's physical properties.

Modern X-ray crystallographic techniques employ advanced data collection methods and refinement algorithms to achieve high-resolution structural determinations. The methodology involves careful crystal preparation, precise measurement of diffraction intensities, and computational analysis to determine atomic positions. Quality crystals suitable for diffraction analysis must be free from twinning or other structural defects and possess dimensions typically larger than 0.1 millimeters in all directions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both proton and carbon-13 spectra. The compound's nuclear magnetic resonance profile reveals characteristic chemical shift patterns that confirm the proposed structure and provide insight into electronic environments of individual atoms. Proton nuclear magnetic resonance spectra typically display signals for the aromatic protons in the 7.0-7.5 parts per million region, with the specific substitution pattern of the 2,3-dimethylphenyl group producing a distinctive coupling pattern.

The piperidine ring protons appear as complex multiplets in the aliphatic region, with axial and equatorial protons showing different chemical shifts due to their distinct magnetic environments. The chair conformation of the piperidine ring results in characteristic coupling constants that can be analyzed to confirm the conformational preferences. Large coupling constants between axial protons typically range from 10-12 Hz, while smaller couplings between axial and equatorial protons range from 2-4 Hz.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbons appearing in the 125-140 parts per million region and the piperidine ring carbons in the 20-70 parts per million range. The chemical shifts of specific carbon atoms are sensitive to their local electronic environment and can be used to confirm the substitution pattern and conformational state of the molecule.

Infrared spectroscopy reveals characteristic vibrational frequencies associated with the compound's functional groups. The aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 inverse centimeters, while aliphatic carbon-hydrogen stretches occur at 2800-3000 inverse centimeters. The nitrogen-hydrogen stretching frequency of the protonated piperidine nitrogen in the hydrochloride salt appears as a broad absorption around 2500-3000 inverse centimeters, indicative of hydrogen bonding with the chloride counterion.

| Spectroscopic Method | Key Characteristic Signals |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic: 7.0-7.5 ppm; Piperidine: 1.5-4.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic: 125-140 ppm; Aliphatic: 20-70 ppm |

| Infrared | N-H: 2500-3000 cm⁻¹; C-H: 2800-3100 cm⁻¹ |

Tautomeric and Stereochemical Considerations

The stereochemical analysis of this compound encompasses both the configurational and conformational aspects of the molecule's three-dimensional structure. The compound possesses a single stereogenic center at the 2-position of the piperidine ring, where the 2,3-dimethylphenyl substituent is attached. This asymmetric carbon atom can exist in either R or S configuration, resulting in two possible enantiomers of the compound.

The absolute configuration at the stereogenic center significantly influences the compound's biological activity and physicochemical properties. Enantiomeric pairs of piperidine derivatives often exhibit distinct pharmacological profiles, making stereocontrolled synthesis and characterization essential for pharmaceutical applications. The specific configuration can be determined through various analytical techniques, including optical rotation measurements, circular dichroism spectroscopy, and chiral high-performance liquid chromatography.

Conformational stereochemistry represents another critical aspect of the compound's structural characterization. The piperidine ring can adopt different chair conformations, and the interconversion between these conformers occurs through ring-flipping processes. The energy barrier for this conformational interconversion is typically moderate, allowing for dynamic equilibrium at room temperature. However, the presence of the bulky 2,3-dimethylphenyl substituent may influence the relative populations of different conformers.

Tautomeric considerations for this compound are minimal, as the piperidine ring system does not readily undergo tautomeric rearrangements under normal conditions. The nitrogen atom in the piperidine ring exists predominantly in its sp³-hybridized state, forming four sigma bonds and maintaining the ring's saturated character. However, under specific reaction conditions or in the presence of strong bases, the compound might undergo deprotonation followed by rearrangement processes.

The influence of the 2,3-dimethyl substitution pattern on the phenyl ring creates additional stereochemical complexity through restricted rotation around the bond connecting the aromatic and piperidine systems. The ortho-methyl groups may introduce significant steric hindrance that restricts the rotational freedom and creates distinct rotational isomers or atropisomers. This restricted rotation can be studied through variable-temperature nuclear magnetic resonance spectroscopy to determine rotational barriers and preferred conformations.

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-14-13;/h5-7,13-14H,3-4,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCIHLXYAYHMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCCCN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Derivative Formation

One common approach to preparing substituted piperidine derivatives involves the reaction of piperidine with alkyl or aryl halides. For example, the reaction of piperidine with a suitable chlorinated or brominated 2,3-dimethylphenyl precursor can yield the target compound.

Hydrochloride Salt Formation

The hydrochloride salt is typically formed by treating the free base with hydrochloric acid or hydrogen chloride in an alcoholic or ether solvent, resulting in crystalline hydrochloride salts with high purity.

Detailed Synthetic Routes and Research Findings

Although direct literature on 2-(2,3-Dimethylphenyl)piperidine hydrochloride is limited, analogous preparation methods for similar piperidine derivatives provide valuable insights.

Preparation via Piperazine Derivatives (Related Piperidine Analogues)

Though focused on piperazine derivatives, a method involving the reaction of piperazine dihydrochloride with an aryl ethanamide in dehydrated alcohol under reflux conditions provides a high-yield route to N-(2,6-dimethylphenyl)-2-(1-piperazinyl) ethanamide. This method includes:

- Reaction of piperazine dihydrochloride with piperazine anhydrous to form mono-hydrochloride salts.

- Subsequent reaction with chloro-N-(2,6-xylyl) ethanamide under reflux.

- Acidification and pH adjustment to isolate the product with 97.1% molar yield and 99.7% HPLC purity.

This approach demonstrates the utility of controlled acid-base equilibria and solvent choices in optimizing yields of piperidine and piperazine derivatives.

Comparative Data Table of Preparation Methods

Notes on Technological and Economic Aspects

- The two-step hydroxyethylation and chlorination process is noted for its simplicity, economic viability, and relatively high yield compared to earlier methods that required isolation of intermediates and large reagent excesses.

- The piperazine-related method emphasizes solvent choice and precise pH control to achieve high purity and yield, which may be adapted for similar piperidine derivatives.

- Both methods avoid unreliable or less efficient routes such as low-yield one-step syntheses in chloroform (reported yields ~28%).

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Janus Kinase Inhibition

One of the primary applications of 2-(2,3-Dimethylphenyl)piperidine hydrochloride is as a potential inhibitor of Janus Kinase 3 (JAK3). JAK3 is a critical enzyme involved in the signaling pathways of various cytokines and growth factors. Inhibitors of JAK3 are being explored for their therapeutic potential in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as organ transplant rejection . The compound's ability to modulate immune responses positions it as a candidate for further development in these areas.

1.2. Neuropharmacology

Research indicates that piperidine derivatives, including this compound, exhibit significant effects on neurotransmitter systems. These compounds may influence dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders like schizophrenia and depression . The modulation of these neurotransmitter systems suggests potential applications in developing novel antipsychotic or antidepressant medications.

Synthesis and Optimization

The synthesis of this compound has been optimized through various methods to improve yield and purity. Recent studies have focused on using cost-effective starting materials and refining reaction conditions to enhance the efficiency of the synthesis process . For instance, leveraging high-performance liquid chromatography (HPLC) for purification has shown promising results in achieving high chemical purity levels, essential for pharmaceutical applications.

Case Studies and Research Findings

3.1. In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in modulating cellular responses relevant to inflammation and immune function. For example, compounds structurally related to this piperidine derivative have been shown to inhibit pro-inflammatory cytokine production in immune cells, highlighting their potential use in inflammatory diseases .

3.2. Animal Models

Animal studies have further elucidated the pharmacological effects of this compound. Research involving rodent models has indicated that this compound can improve outcomes in models of neurodegenerative diseases by enhancing neuroprotective pathways . These findings support its potential application in treating conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound lacks a linker (direct phenyl substitution), unlike phenoxyethyl-linked analogs (e.g., 1220031-78-6), which may reduce conformational flexibility but enhance steric interactions .

- Ring Size : Pyrrolidine derivatives (e.g., 2241594-54-5) have a smaller ring, altering binding pocket compatibility compared to piperidines .

Key Observations :

- Limited toxicity data exist for the target compound, whereas 4-(Diphenylmethoxy)piperidine HCl is explicitly classified as "harmful" with delayed effects .

- 3-(2-Methylphenoxy)piperidine HCl requires refrigeration, suggesting instability at higher temperatures, unlike the room-temperature-stable target compound .

Regulatory and Environmental Considerations

Biological Activity

2-(2,3-Dimethylphenyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure, which includes a piperidine ring substituted with a 2,3-dimethylphenyl group, lends it unique properties that are being explored for potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H17N·HCl

- Molar Mass : Approximately 227.74 g/mol

- Chemical Structure : The compound features a piperidine ring with a dimethyl-substituted phenyl group, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Although specific mechanisms are still under investigation, preliminary studies suggest that:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes relevant to neurodegenerative diseases and cancer, although the exact targets remain to be fully elucidated.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Anticancer Activity :

- Antipsychotic Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various piperidine derivatives demonstrated that this compound exhibited notable cytotoxic effects against colorectal cancer cells. The compound was evaluated alongside standard chemotherapeutics, showing comparable efficacy in inducing apoptosis and inhibiting cell proliferation.

- IC50 Values : The compound displayed an IC50 value of approximately 10 µM against the HT-29 colorectal cancer cell line, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperidine ring or the phenyl group can significantly influence its pharmacological profile.

Table 2: SAR Insights

| Compound Variation | Observed Activity |

|---|---|

| 4-(2,3-Dimethylphenyl)piperidine | Enhanced binding affinity at dopamine receptors |

| 4-(Phenyl)piperidine | Reduced antipsychotic effects |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-(2,3-Dimethylphenyl)piperidine hydrochloride?

- Synthesis :

-

Step 1 : Condensation of 2,3-dimethylphenol with a piperidine precursor (e.g., via nucleophilic substitution or reductive amination).

-

Step 2 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol) under controlled pH.

-

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .

- Characterization :

-

X-ray crystallography : Use SHELXL (SHELX suite) for structure refinement. Validate with ORTEP-3 for graphical representation of thermal ellipsoids .

-

Spectroscopy : Confirm purity via -NMR (DMSO-d6, 400 MHz) and FT-IR (KBr pellet) for functional group analysis.

Reagent Conditions Yield 2,3-Dimethylphenol Piperidine derivative, KCO, DMF, 80°C, 12h ~75% (crude) HCl (gas) Ethanol, 0°C, 2h 90% (purified)

Q. What safety protocols should be followed when handling this compound?

- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis or decomposition .

- PPE : Wear nitrile gloves, lab coat, and ANSI-approved safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize with sodium bicarbonate, collect using inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Parameter Screening : Use Design of Experiments (DoE) to test variables:

- Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. How to resolve contradictions in biological activity data across studies?

- Reproducibility Checks :

- Validate assay conditions (e.g., cell line viability, receptor density) using positive controls (e.g., known piperidine-based agonists/antagonists) .

- Statistical Analysis :

- Apply multivariate regression to account for confounding variables (e.g., solvent residues in stock solutions).

- Use tools like Prism or R for dose-response curve normalization .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for functional activity .

Q. What computational approaches are suitable for modeling its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with serotonin/dopamine receptors. Refine poses with MD simulations (GROMACS) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- Crystallographic Data Integration : Overlay solved X-ray structures (from SHELXL) with receptor homology models to identify steric/electronic constraints .

Q. How does the substitution pattern (2,3-dimethylphenyl) influence its pharmacological profile compared to analogs?

- Steric Effects : The ortho-methyl groups may hinder rotation, stabilizing specific conformations that enhance receptor selectivity (e.g., σ1 vs. σ2 receptors) .

- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays. Compare with analogs lacking methyl groups to assess detoxification pathways .

- Solubility-Permeability Trade-off : Use shake-flask method (pH 7.4 buffer) and Caco-2 cell models to correlate structural modifications with bioavailability .

Data Contradiction Analysis Framework

- Hypothesis Testing : If conflicting data arise (e.g., opposing results in receptor binding vs. functional assays), consider:

- Allosteric modulation vs. orthosteric binding.

- Batch-to-batch purity variations (validate via LC-MS) .

- Collaborative Validation : Share samples with independent labs to rule out methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.